molecular formula C13H10O4 B11875088 1,4-Dioxo-1,4-dihydronaphthalen-2-yl propanoate CAS No. 66558-22-3

1,4-Dioxo-1,4-dihydronaphthalen-2-yl propanoate

Cat. No.: B11875088
CAS No.: 66558-22-3
M. Wt: 230.22 g/mol
InChI Key: ODWWVEBNOJXGBU-UHFFFAOYSA-N
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Description

1,4-Dioxo-1,4-dihydronaphthalen-2-yl propionate is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities. Naphthoquinones are secondary metabolites found in various plants and have been used in traditional medicine for treating a range of human diseases. The structural diversity of naphthoquinones offers a broad field for discovering new compounds with significant applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxo-1,4-dihydronaphthalen-2-yl propionate typically involves the reaction of naphthoquinone derivatives with propionic acid or its derivatives. One common method includes the use of a Lewis acid catalyst, such as cerium chloride (CeCl3), which facilitates the reaction under mild conditions, yielding high product quantities . Another approach involves microwave-assisted synthesis, which significantly reduces reaction time and increases yield .

Industrial Production Methods

Industrial production of 1,4-Dioxo-1,4-dihydronaphthalen-2-yl propionate often employs continuous flow reactors to ensure consistent product quality and high throughput. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxo-1,4-dihydronaphthalen-2-yl propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1,4-Dioxo-1,4-dihydronaphthalen-2-yl propionate involves its redox properties. The compound can generate reactive oxygen species (ROS), which induce oxidative stress in cells. This oxidative stress can lead to cell death, making it effective against cancer cells and bacteria . The compound targets mitochondrial function, disrupting the electron transport chain and leading to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl propionate
  • 3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl propionate
  • 1,4-Dioxo-1,4-dihydronaphthalen-2-yl acetate

Uniqueness

1,4-Dioxo-1,4-dihydronaphthalen-2-yl propionate is unique due to its specific propionate group, which enhances its solubility and reactivity compared to other naphthoquinone derivatives. This unique structure allows for more efficient interactions with biological targets, making it a promising candidate for drug development .

Properties

CAS No.

66558-22-3

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

(1,4-dioxonaphthalen-2-yl) propanoate

InChI

InChI=1S/C13H10O4/c1-2-12(15)17-11-7-10(14)8-5-3-4-6-9(8)13(11)16/h3-7H,2H2,1H3

InChI Key

ODWWVEBNOJXGBU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=CC(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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